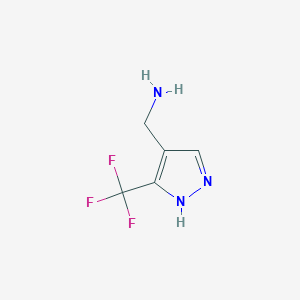

4-(Aminomethyl)-3-(trifluoromethyl)pyrazole

Description

Properties

IUPAC Name |

[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3/c6-5(7,8)4-3(1-9)2-10-11-4/h2H,1,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPPCPIPIUXYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Condensation with α,β-Unsaturated Carbonyls and Fluorinated Intermediates

Pyrazoles can be synthesized by condensation of hydrazines with α,β-unsaturated carbonyl compounds or related intermediates. For trifluoromethyl-substituted pyrazoles, fluorinated acetyl or ester intermediates bearing trifluoromethyl groups are employed.

-

- Preparation of α-trifluoromethyl ketone or ester intermediates.

- Reaction with hydrazine or substituted hydrazines under acidic or neutral conditions.

- Cyclization to form the pyrazole ring.

-

- An α-difluoroacetyl intermediate is prepared by reaction of difluoroacetyl halide with an unsaturated ester.

- Subsequent condensation with methylhydrazine aqueous solution under catalysis (e.g., sodium iodide or potassium iodide) leads to cyclization and pyrazole formation.

Reference: Patent CN111362874B (difluoromethyl pyrazole synthesis).

Aminomethylation of Pyrazole Core

The introduction of the aminomethyl group at the 4-position of the pyrazole can be achieved by:

- Direct amination of a suitable pyrazole intermediate.

- Functional group transformation on a pyrazole bearing a suitable leaving group at the 4-position.

- Use of aminomethyl precursors or Mannich-type reactions.

Though specific detailed procedures for 4-(aminomethyl)-3-(trifluoromethyl)pyrazole are scarce, analogous aminopyrazoles such as 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole have been prepared via diazotization and subsequent reaction with dicyanopropionic acid esters, followed by alkali treatment and crystallization.

-

- Diazotization of trifluoromethyl-substituted aniline derivatives in acidic medium.

- Reaction with dicyanopropionic acid ester to form pyrazole ring.

- Alkali treatment to precipitate aminopyrazole.

Reference: Patent WO2017060787A1 describing aminopyrazole preparation with trifluoromethyl substituents.

Catalytic and Multi-Component Approaches

Recent research shows that pyrazole derivatives can be synthesized via:

- Copper-catalyzed three-component reactions involving β-dimethylamino vinyl ketones and aryl halides.

- Ruthenium-catalyzed tandem C–H fluoromethylation and cyclization of N-alkylhydrazones using CBr3F as fluorine source.

- Enamine intermediates from carbonyl compounds reacting with hydrazines under mild conditions.

These methods offer regioselective access to fluorinated pyrazoles with potential for aminomethyl functionalization through subsequent transformations.

- Reference: Review on pyrazole scaffold synthesis and functionalization.

Comparative Summary of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Copper-mediated domino cyclization/trifluoromethylation | α,β-Alkynic tosylhydrazones, TMSCF3, Cu catalyst, RT, air | One-step, mild, good functional group tolerance | Requires specific tosylhydrazones |

| Condensation of fluorinated α-difluoroacetyl intermediates with hydrazines | Difluoroacetyl halide, unsaturated esters, methylhydrazine, NaI/KI catalyst | Efficient cyclization, controllable | Multi-step, uses halides and alkali |

| Diazotization and reaction with dicyanopropionic acid esters | Trifluoromethyl aniline salts, NaNO2, acid media, esters, alkali treatment | Suitable for aminopyrazoles, scalable | Involves hazardous diazotization, strong acids |

| Catalytic multi-component reactions (Cu, Ru catalysis) | β-Dimethylamino vinyl ketones, aryl halides, N-alkylhydrazones, CBr3F | Regioselective, versatile | Specialized catalysts, reagents |

Detailed Research Findings and Data

Reaction Yields and Conditions (from Copper-Mediated Method)

| Substrate | Product | Yield (%) | Temperature | Solvent | Notes |

|---|---|---|---|---|---|

| α,β-Alkynic tosylhydrazone | 4-(Trifluoromethyl)pyrazole | 60-85 | Room Temp | Acetonitrile | Mild, air atmosphere |

| Various substituted tosylhydrazones | Corresponding 4-CF3 pyrazoles | Similar | Room Temp | Acetonitrile | Good functional group tolerance |

Catalyst and Solvent Effects (from Difluoroacetyl Intermediate Method)

| Catalyst | Solvent Mixture (Alcohol/Water) | Recrystallization Yield (%) | Notes |

|---|---|---|---|

| Sodium iodide | Methanol/water (35-65%) | 75-90 | Catalyst critical for cyclization |

| Potassium iodide | Ethanol/water (35-65%) | Comparable | Alcohol choice affects purity |

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Aminomethyl)-3-(trifluoromethyl)pyrazole is a pyrazole derivative with potential applications in medicinal chemistry . Pyrazole derivatives exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antiviral, antidepressant, analgesic, antibacterial, antifungal, and selective enzyme inhibition .

Scientific Research Applications

- Building Block Synthesis: this compound can be used as a fluorinated building block in the synthesis of various compounds .

- Development of Analgesics: Modifications of 4-amino-5-phenyl-3-(trifluoromethyl)pyrazoles have been proposed to develop new analgesics .

- BACE1 Inhibitors: Aminomethyl-derived compounds are used as β-secretase (BACE1) inhibitors for treating Alzheimer's disease (AD) .

- Anti-infective Agent: 3APs have been investigated as antibacterial and antiviral agents . Some 3APs have shown high activity against bacteria and fungi strains, highlighting their promising properties as antibacterial agents .

- Anticancer agent: Pyrazole biomolecules have shown to be potential anti-inflammatory and anticancer agents .

- Antioxidant Properties: 4APs have demonstrated antioxidant activity and have been proposed as lead structures for developing novel therapeutic drug candidates for treating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound inhibits bacterial cell function by targeting key enzymes and disrupting metabolic pathways . The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Key Observations:

Anti-inflammatory Activity: Celecoxib’s sulfonamide group at position 1 confers selective COX-2 inhibition, whereas 4-amino-5-phenyl-3-(trifluoromethyl)pyrazole achieves anti-inflammatory effects through phenyl group interactions at position 5 . The aminomethyl group in the target compound may offer alternative binding mechanisms but lacks COX-2 specificity. highlights pyrazole derivatives with 4-(methylsulfonyl)phenyl groups as potent COX-2 inhibitors, emphasizing the role of sulfonyl groups in this activity .

Antimicrobial and Antifungal Activity: Derivatives with bis(trifluoromethyl)phenyl or methylthio groups (e.g., AP-1 to AP-17) exhibit broad-spectrum antimicrobial activity .

Antioxidant Properties: N-unsubstituted 4-aminopyrazoles, including the target compound, demonstrate significant radical-scavenging activity, unlike N-substituted derivatives . This positions this compound as a candidate for oxidative stress-related therapies.

Toxicity Profile: Thienyl or bulky aryl substituents at position 5 increase acute toxicity (e.g., LD₅₀ reduction in vivo) . The target compound’s simpler aminomethyl group may mitigate such risks, though in vitro cytotoxicity data are needed for confirmation.

Structure-Activity Relationship (SAR) Trends

- Position 3 : The trifluoromethyl group is critical for metabolic resistance and target affinity across all analogs.

- Position 4: Aminomethyl substituents confer antioxidant activity but may reduce antimicrobial potency compared to phenyl or methoxy groups .

- Position 5 : Aromatic or heteroaromatic groups (e.g., phenyl, thienyl) enhance anti-inflammatory or cytotoxic activity but may increase toxicity .

Biological Activity

4-(Aminomethyl)-3-(trifluoromethyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an aminomethyl group and a trifluoromethyl group, which are critical for its biological activity. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Receptor Modulation : It can interact with receptors on cell surfaces, altering signal transduction pathways that affect cellular responses.

- Antiparasitic Activity : Research has shown that related trifluoromethylated pyrazoles exhibit antiparasitic properties against pathogens like Leishmania and Trypanosoma species, suggesting potential applications in treating neglected tropical diseases .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent growth inhibition .

- Mechanisms of Action : These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the Aurora kinase pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrazole derivatives can exhibit significant activity against a range of bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives. Below are key findings summarized in tabular format:

| Study | Biological Activity | Target Organisms/Cell Lines | IC50 Values |

|---|---|---|---|

| Bekhit et al. (2015) | Antileishmanial | Leishmania aethiopica | Not specified |

| Monteiro et al. (2019) | Trypanocidal | Trypanosoma cruzi | Not specified |

| Xia et al. (2022) | Antitumor | A549 Cell Line | IC50 = 49.85 µM |

| Fan et al. (2022) | Autophagy Induction | NCIH460 Cell Line | IC50 = 0.95 nM |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(Aminomethyl)-3-(trifluoromethyl)pyrazole to improve yield and purity?

- Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions such as solvent choice, temperature, and catalyst systems. For example, highlights a two-step protocol: (1) bromopyrazole intermediates react with trifluoromethylating agents (e.g., trifluoromethyl chloride), and (2) aminomethylation via formaldehyde under alkaline conditions. Purity (>97%) can be achieved using column chromatography (e.g., silica gel) and recrystallization in solvents like ethyl acetate/hexane. Monitoring reaction progress with TLC or HPLC is critical for minimizing byproducts like 1-methyl derivatives .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the aminomethyl (-CHNH) and trifluoromethyl (-CF) substituents. F NMR is essential for verifying the CF group’s chemical environment.

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion at m/z 209.07 for CHFN).

- Elemental Analysis : Ensures stoichiometric alignment with theoretical values (e.g., C: 41.15%, H: 3.85%, F: 27.27%, N: 27.73%) .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 1–13) reveal that the CF group enhances hydrolytic resistance compared to non-fluorinated analogs. Accelerated degradation testing (e.g., 40°C/75% RH for 14 days) combined with LC-MS analysis identifies degradation products like 3-(trifluoromethyl)pyrazole-4-carboxylic acid under strongly acidic conditions (pH <2) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported crystallographic data for trifluoromethylpyrazole derivatives?

- Methodological Answer : Discrepancies in crystal packing (e.g., orthorhombic vs. monoclinic systems) often arise from solvent inclusion or polymorphism. Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (e.g., λ = 0.71073 Å) can clarify structural ambiguities. For example, reports orthorhombic P222 symmetry for a related compound (a = 8.7982 Å, b = 9.3064 Å, c = 25.992 Å), emphasizing the need for rigorous unit cell refinement .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., polymerases or carbonic anhydrases)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the ligand’s geometry, while molecular docking (AutoDock Vina) evaluates interactions with targets like measles virus RNA polymerase (). Key interactions include:

- CF···Arg143 : Charge-transfer stabilization (2.8–3.2 Å).

- Aminomethyl···Asp238 : Hydrogen bonding (1.9 Å).

- Free energy of binding (ΔG) can be validated via isothermal titration calorimetry (ITC) .

Q. What are the challenges in synthesizing derivatives with modified aminomethyl groups, and how are they addressed?

- Methodological Answer : Substituting the aminomethyl group with bulkier substituents (e.g., benzylamine) often reduces yield due to steric hindrance. suggests using N-Boc-protected intermediates to mitigate side reactions. For example, coupling 4-(Boc-aminomethyl)-3-CF-pyrazole with aryl halides via Buchwald-Hartwig amination (Pd(dba), Xantphos) achieves >80% yield after deprotection with TFA .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.